molecular formula C21H25N3O5 B3001001 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)acetamide CAS No. 1421514-13-7

2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)acetamide

Cat. No.: B3001001
CAS No.: 1421514-13-7
M. Wt: 399.447
InChI Key: FDLCAMJCBCHTIK-UHFFFAOYSA-N
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Description

This compound features a central acetamide backbone bridging two distinct moieties:

  • Aromatic domain: A 3,4-dimethoxyphenyl group, which contributes electron-rich properties due to the methoxy substituents.
  • Heterocyclic domain: A 1-(2-methoxyethyl)-1H-pyrazole ring substituted with a furan-2-yl group at position 3.

Its design aligns with trends in medicinal chemistry, where acetamide derivatives are leveraged for their stability and ability to engage biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-26-10-8-24-17(18-5-4-9-29-18)13-16(23-24)14-22-21(25)12-15-6-7-19(27-2)20(11-15)28-3/h4-7,9,11,13H,8,10,12,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLCAMJCBCHTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)CNC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antibacterial effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O4C_{20}H_{24}N_{4}O_{4}, with a molecular weight of 392.43 g/mol. The structure features a 3,4-dimethoxyphenyl group linked to a furan and pyrazole moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole and triazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown moderate cytotoxicity against various cancer cell lines, including:

  • HL-60 (human promyelocytic leukemia)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT-116 (colon cancer)

In vitro assays revealed that certain derivatives demonstrated IC50 values ranging from 9.7 to 27.5 µM against HL-60 cells, indicating promising anticancer potential .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria. In particular:

  • Bacillus subtilis (Gram-positive)
  • Escherichia coli (Gram-negative)

The results indicated only modest antibacterial activity; however, the presence of the furan and pyrazole groups may enhance the interaction with bacterial targets . The IC50 values for antibacterial activity were also determined, emphasizing the need for further optimization to improve efficacy.

Case Studies and Experimental Findings

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

  • Synthesis and Cytotoxicity
    • A study synthesized various triazole derivatives and assessed their cytotoxic effects on HL-60 cells. The most active compounds showed IC50 values in the low micromolar range, suggesting that structural modifications could enhance activity .
  • Antibacterial Screening
    • Compounds were screened for antibacterial activity using GFP-producing strains of bacteria. The decrease in fluorescence correlated with bacterial cell death, providing a reliable method for evaluating antimicrobial properties .

Table 1: Biological Activity Summary

Activity TypeTarget Cell Line/BacteriaIC50 Value (µM)Reference
CytotoxicityHL-609.7 - 27.5
AntibacterialBacillus subtilisModest
AntibacterialEscherichia coliModest

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents Biological Activity / Application Reference
Target Compound Acetamide + pyrazole + furan 3,4-Dimethoxyphenyl, 2-methoxyethyl, furan-2-yl N/A (inferred: anti-inflammatory) -
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide + thiazole 3,4-Dichlorophenyl, thiazole Antibacterial
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides Acetamide + triazole + furan Furan-2-yl, triazole-thione Anti-exudative (rat models)
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Acetamide + oxazolidinone 2,6-Dimethylphenyl, methoxy, oxazolidinone Fungicide
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide Acetamide + pyrazole Phenyl, trimethylamine Synthetic intermediate

Key Observations:

Aromatic Substitution :

  • The target compound’s 3,4-dimethoxyphenyl group contrasts with 3,4-dichlorophenyl in , which reduces electron density and enhances halogen bonding. This substitution may influence solubility and target selectivity.
  • Furan vs. Thiazole : Replacing thiazole (in ) with furan (in the target) reduces hydrogen-bonding capacity but improves metabolic stability due to furan’s resistance to oxidation .

Heterocyclic Diversity: Pyrazole in the target compound offers a rigid scaffold compared to the triazole-thione in , which may affect conformational flexibility and binding kinetics.

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